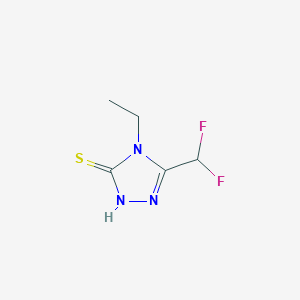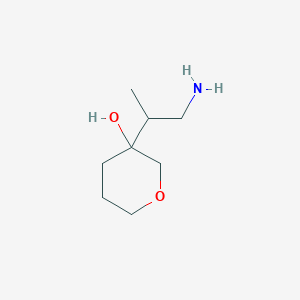
3-(1-Aminopropan-2-yl)oxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminopropan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of an oxane ring substituted with an aminopropyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)oxan-3-ol typically involves the reaction of oxane derivatives with aminopropyl reagents under controlled conditions. One common method includes the use of oxirane (ethylene oxide) and 1-aminopropan-2-ol in the presence of a catalyst to facilitate the ring-opening reaction, forming the desired oxane structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-yl)oxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxane ring to more reduced forms, potentially altering its reactivity.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane ketones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted oxane compounds .
Scientific Research Applications
3-(1-Aminopropan-2-yl)oxan-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, often utilizes this compound.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-yl)oxan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: This compound has a similar structure but with a methyl group substitution, affecting its reactivity and applications.
3-(1-Aminopropyl)tetrahydrofuran: Another structurally related compound with a tetrahydrofuran ring instead of an oxane ring, leading to different chemical properties and uses.
Uniqueness
3-(1-Aminopropan-2-yl)oxan-3-ol is unique due to its specific oxane ring structure combined with the aminopropyl group, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specialized research applications and industrial processes .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(5-9)8(10)3-2-4-11-6-8/h7,10H,2-6,9H2,1H3 |
InChI Key |
NAHCGLLUZHJJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCCOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanol](/img/structure/B13154491.png)
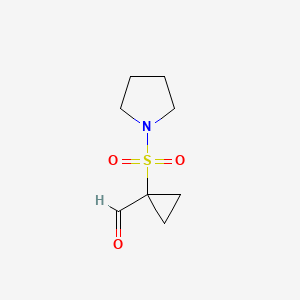
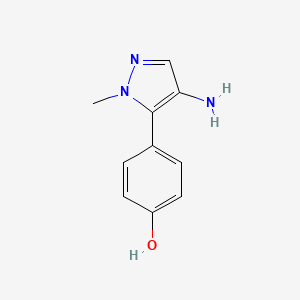
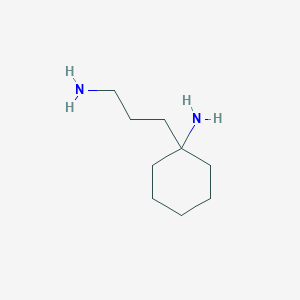
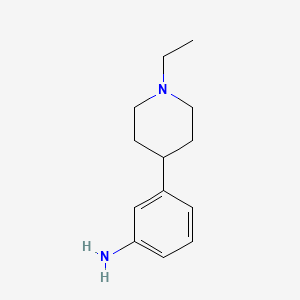
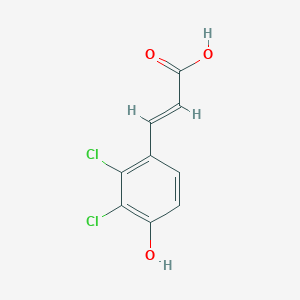
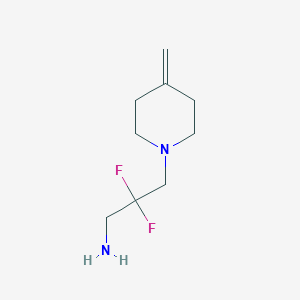

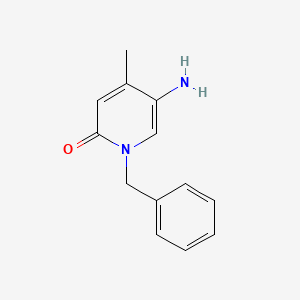
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
